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Compound of Interest

4,7-Dimethoxy-2-piperazin-1-yl-
Compound Name:

1,3-benzothiazole
CAS No.: 1105194-52-2

Cat. No.: B1415723

Get Quote

Executive Summary

The 4,7-dimethoxy benzothiazole scaffold represents a privileged pharmacophore in modern
medicinal chemistry, exhibiting potent biological activity in oncology (tubulin polymerization
inhibition), neuroprotection (oxidative stress modulation), and antimicrobial applications.
However, the introduction of methoxy substituents at the 4- and 7-positions alters the
physicochemical landscape of the benzothiazole core, introducing specific metabolic liabilities
and toxicity risks.

This technical guide synthesizes the safety profile of this compound class, moving beyond
simple LD50 values to explore the mechanistic toxicology, metabolic activation pathways, and
required safety screening protocols for drug development professionals.

Part 1: Chemical & Metabolic Profile
Structural Alerts and Physicochemical Properties
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The 4,7-dimethoxy substitution pattern enhances lipophilicity compared to the unsubstituted

benzothiazole core, improving membrane permeability but potentially increasing off-target

binding (promiscuity).

Property

Value | Characteristic

Implication for Safety

High membrane permeability;

LogP (Predicted) 28-3.5 potential for CNS penetration
and bioaccumulation.
Moderate solubility; interacts
H-Bond Acceptors 3(N,0O,0)

with CYP450 heme centers.

Electronic Effect

Electron-donating (-OMe)

Increases electron density on
the benzene ring, facilitating

Phase | oxidation.

Structural Alert

Planar fused heterocycle

Potential DNA intercalation;

risk of genotoxicity.

Metabolic Activation Pathways

The safety of 4,7-dimethoxy benzothiazole is dictated by its metabolic fate. The primary

clearance mechanism involves O-demethylation mediated by hepatic CYP450 isoforms
(predominantly CYP1A2 and CYP2D6).

e Phase | (Bioactivation): O-demethylation at C4 or C7 yields phenolic metabolites (hydroxy-

benzothiazoles).

 Toxification Risk: If Phase Il conjugation is saturated, these phenols can oxidize to quinone-

imines, highly reactive electrophiles capable of covalent binding to cellular proteins

(hepatotoxicity) or glutathione depletion.

Figure 1: Metabolic Fate and Toxification Pathway
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Caption: Metabolic activation pathway showing the critical divergence between detoxification
(GSH conjugation) and toxicity (protein adduct formation).

Part 2: In Vitro Toxicity Profile[1]
Cytotoxicity and Mechanism of Action

Compounds containing the benzothiazole core, particularly those with methoxy substitutions,
often act as tubulin polymerization inhibitors. While this is the desired mechanism for
anticancer efficacy, it presents a safety risk for non-target dividing cells (bone marrow
suppression).

e IC50 Ranges:
o Cancer Cell Lines (MCF-7, HeLa): 0.02 uM — 5.0 uM (Potent)
o Normal Fibroblasts (HFF-1): > 50 uM (Moderate Selectivity)

» ROS Generation: The scaffold can induce mitochondrial dysfunction, leading to a surge in
Reactive Oxygen Species (ROS). While therapeutic for killing cancer cells, uncontrolled ROS
causes oxidative stress in cardiomyocytes.

Genotoxicity (Ames & Micronucleus)

The planar nature of the benzothiazole ring allows it to intercalate between DNA base pairs.

o Ames Test: Mixed results. Unsubstituted benzothiazoles are often mutagenic in Salmonella
typhimurium strains TA98/TA100 with metabolic activation (S9).
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o Safety Note: The 4,7-dimethoxy substitution adds steric bulk, which reduces intercalation
affinity compared to the planar parent molecule, potentially lowering genotoxic risk.

hERG Inhibition (Cardiotoxicity)

Benzothiazoles are known hERG channel blockers. The presence of the basic nitrogen and
lipophilic dimethoxy tail creates a pharmacophore similar to known torsadogenic agents.

e Risk Level: Moderate to High.[1]

» Mitigation: Screening is mandatory early in the lead optimization phase.

Part 3: Experimental Protocols for Safety
Assessment

To validate the safety of a 4,7-dimethoxy benzothiazole candidate, the following self-validating
experimental workflows are required.

Protocol A: Differential Cytotoxicity Screening
(Selectivity Index)

Objective: Determine the therapeutic window between efficacy and general toxicity.

Cell Seeding: Seed MCF-7 (cancer) and HEK293 (normal) cells at

cells/well in 96-well plates.

o Compound Treatment: Prepare a 10-point serial dilution of the test compound (0.1 nM to 100
puM) in DMSO (final concentration < 0.5%).

e |ncubation: Incubate for 48 and 72 hours at 37°C, 5% CO2.

e Readout: Add 20 pL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals
with DMSO. Measure Absorbance at 570 nm.

 Validation: Positive control (Doxorubicin) must yield IC50 within historical range. Z-factor
must be > 0.5.
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e Calculation:

.An S| > 10 is required for lead progression.

Protocol B: Reactive Metabolite Trapping Assay

Objective: Quantify the risk of quinone-imine formation.

Incubation System: Mix test compound (10 puM) with human liver microsomes (1 mg/mL) and
NADPH (1 mM).

o Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap
electrophilic intermediates.

e Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.
e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

« Interpretation: Detection of [M+GSH] or [M+CN] adducts indicates metabolic activation
liability.

Figure 2: Safety Screening Workflow
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Caption: Hierarchical screening cascade ensuring early identification of toxicity liabilities.

Part 4: In Vivo Safety Considerations
Acute Toxicity (LD50)

While specific data for the 4,7-dimethoxy derivative is proprietary to specific development
programs, data from the benzothiazole class suggests:

¢ Oral LD50 (Rat): Typically 300 — 500 mg/kg.

» Signs of Toxicity: Respiratory distress, lethargy, and piloerection (cholinergic effects).
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Neurotoxicity

Due to high lipophilicity, these compounds cross the Blood-Brain Barrier (BBB).

e Risk: At high doses, tubulin inhibitors can cause peripheral neuropathy or CNS toxicity
(ataxia).

e Assessment: Functional Observational Battery (FOB) in rodents is critical during dose-range
finding studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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